![molecular formula C18H19N5OS B392274 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 311315-77-2](/img/structure/B392274.png)

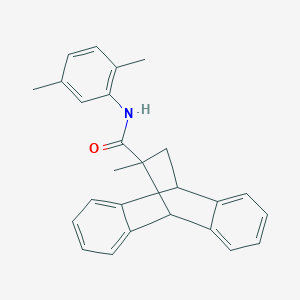

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

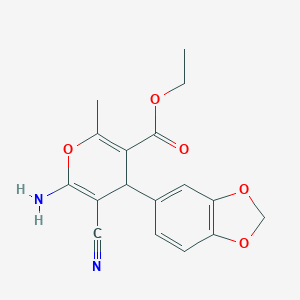

The compound “2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” is a chemical compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group and a propan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the tetrazole ring, phenyl group, and propan-2-yl group. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the propan-2-yl group is a three-carbon alkyl group .Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .科学的研究の応用

Anticancer Activity

The synthesis of novel 1,2,4-triazole derivatives, including the compound , has been investigated for its potential as an anticancer agent . These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. Furthermore, safety assessments revealed selectivity against cancerous cells while sparing normal cells.

Photophysical Properties

The compound’s excited-state relaxation mechanisms have been explored, particularly the conversion between its enol and keto forms after proton transfer. Infrared vibrational spectroscopy and electronic structure calculations shed light on these processes .

Bioisosteric Potential

Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring in our compound, serve as nonclassical bioisosteres of carboxylic acids. Their near-pKa values make them valuable scaffolds for drug design and optimization .

Catalysis and Synthesis

Researchers have developed catalytic methods for synthesizing 1,2,3-triazoles, which include our compound’s core structure. These reactions involve enamine-mediated [3 + 2]-cycloadditions and organocatalytic enamine azide reactions, leading to diverse triazole derivatives .

Material Chemistry

Tetrazoles, like our compound, exhibit multifaceted chemistry. Their diverse biological applications extend to material science, where they contribute to the design of functional materials .

Pharmacokinetics and Pharmacodynamics

The presence of nitrogen atoms in the 1,2,4-triazole scaffold enhances interactions with biological targets. Understanding the compound’s binding modes and pharmacological properties is crucial for drug development .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that tetrazoles, a key component of this compound, act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mode of Action

Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, allowing the compound to interact with its targets effectively.

Pharmacokinetics

Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This property allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of the compound.

特性

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXXBPIBFJEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392191.png)

![4-(1,7-Diethyl-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B392193.png)

![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B392198.png)

![4-(1-Adamantylmethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10.1'-cyclopropane]-3,5-dione](/img/structure/B392201.png)

![17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392202.png)

![9-(Dimethoxymethyl)-13-mesityl-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392203.png)

![4-(2-Hydroxyethyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B392204.png)

![9-(Dimethoxymethyl)-13-(2-phenylethyl)-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392205.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392210.png)